4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile 4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17832683
InChI: InChI=1S/C11H14N2O/c1-9(14)7-13-8-11-4-2-10(6-12)3-5-11/h2-5,9,13-14H,7-8H2,1H3
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile

CAS No.:

Cat. No.: VC17832683

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name 4-[(2-hydroxypropylamino)methyl]benzonitrile
Standard InChI InChI=1S/C11H14N2O/c1-9(14)7-13-8-11-4-2-10(6-12)3-5-11/h2-5,9,13-14H,7-8H2,1H3
Standard InChI Key TZLPDHBUXRPKAR-UHFFFAOYSA-N
Canonical SMILES CC(CNCC1=CC=C(C=C1)C#N)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The IUPAC name for this compound, 4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile, reflects its substitution pattern: a benzonitrile core with a hydroxypropylaminoethyl group at the fourth carbon. The hydroxypropylaminoethyl side chain consists of a secondary amine linked to a hydroxypropyl group (CH(CH3)CH2OH-\text{CH}(\text{CH}_3)\text{CH}_2\text{OH}), introducing both hydrophilic and hydrogen-bonding capabilities. The nitrile group (CN-\text{C}\equiv\text{N}) contributes to the compound’s polarity and potential for nucleophilic reactions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}
Molecular Weight190.25 g/mol
InChI KeyTZLPDHBUXRPKAR-UHFFFAOYNA-N
Canonical SMILESC1=CC(=CC=C1C#N)CNCC(C)CO

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile typically involves nucleophilic substitution or reductive amination. A plausible route, inferred from analogous compounds , involves reacting 4-bromobenzonitrile with 2-amino-1-propanol under basic conditions:

4-Bromobenzonitrile+2-Amino-1-propanolBase4-[(2-Hydroxypropyl)amino]methylbenzonitrile+HBr\text{4-Bromobenzonitrile} + \text{2-Amino-1-propanol} \xrightarrow{\text{Base}} \text{4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile} + \text{HBr}

Key considerations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

  • Temperature: Reactions are typically conducted at 60–80°C to balance kinetics and side-product formation .

  • Purification: Column chromatography or recrystallization yields high-purity product .

Industrial-Scale Optimization

Industrial production may employ continuous flow reactors to improve yield and safety. For example, microreactors enable precise temperature control and reduced reaction times, minimizing decomposition . A patented method for similar compounds highlights the use of low-temperature conditions (20–40°C) and catalytic systems to suppress impurities, achieving >90% yield .

Table 2: Synthetic Parameters for Scalable Production

ParameterIndustrial MethodLaboratory Method
Reactor TypeContinuous flowBatch
Temperature20–40°C60–80°C
CatalystHeterogeneous (e.g., SiO2_2)None
Yield>90%70–85%

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its functional groups:

  • Polar Solvents: High solubility in water, methanol, and ethanol due to hydrogen bonding.

  • Nonpolar Solvents: Limited solubility in hexane or toluene .
    Stability studies are lacking, but the nitrile group may hydrolyze under acidic or basic conditions to form amides or carboxylic acids .

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization .

Material Science

In polymer chemistry, benzonitrile derivatives act as crosslinkers or stabilizers. The hydroxypropylaminoethyl group may enhance adhesion in epoxy resins .

Challenges and Future Directions

Synthetic Limitations

Current methods face challenges in stereocontrol, as the hydroxypropyl group introduces chiral centers. Asymmetric synthesis protocols using chiral catalysts remain unexplored .

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